Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-
Overview
Description
Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with two isopropyl groups and a nitro group at the para position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- typically involves the reaction of benzenesulfonyl chloride with diisopropylamine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The nitro group is introduced through nitration of the resulting sulfonamide using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- is often carried out in large-scale reactors with precise control over temperature and reaction conditions. Continuous-flow synthesis methods have been developed to enhance the efficiency and yield of the compound. These methods involve the use of microreactors and catalysts to facilitate the reaction and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Hydrolysis: Formation of benzenesulfonic acid and diisopropylamine.
Scientific Research Applications
Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide, 4-methyl-: Similar structure but with a methyl group instead of a nitro group.
N,N-Diisopropylethylamine: A tertiary amine with similar isopropyl groups but lacking the sulfonamide and nitro functionalities.
The uniqueness of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- lies in its combination of the sulfonamide and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-nitro-N,N-di(propan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(2)13(10(3)4)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKFNWLTCFFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403214 | |
Record name | Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-84-6 | |
Record name | Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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